![molecular formula C12H24N2O3 B12707801 Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide CAS No. 96804-35-2](/img/structure/B12707801.png)
Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide
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Overview
Description
Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with a unique structure that includes a hexanoic acid backbone, a methoxy group, and a dimethylhydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method includes the reaction of hexanoic acid with 3-methoxy-3-oxopropyl chloride in the presence of a base to form the intermediate ester. This intermediate is then reacted with 2,2-dimethylhydrazine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions: Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the methoxy-oxopropyl moiety can be reduced to alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-Methoxy-3-oxopropanoic acid
- 3-Methoxy-2-methylbenzoic acid
- 3-Methoxy-2-nitrobenzoic acid
Comparison: Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its combination of a hexanoic acid backbone with a methoxy-oxopropyl and dimethylhydrazide moiety. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
96804-35-2 |
---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
methyl 3-[dimethylamino(hexanoyl)amino]propanoate |
InChI |
InChI=1S/C12H24N2O3/c1-5-6-7-8-11(15)14(13(2)3)10-9-12(16)17-4/h5-10H2,1-4H3 |
InChI Key |
YFJCLHJKVYSSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CCC(=O)OC)N(C)C |
Origin of Product |
United States |
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